2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic organic compound known for its unique structural framework, which combines various functional groups, making it a subject of interest in multiple fields of scientific research It comprises a triazole ring, a phenyl group, a naphthalene moiety, and a sulfanylacetamide group
Synthetic Routes and Reaction Conditions:
Formation of the 1,2,4-Triazole Ring:
Initial steps involve the cyclization of suitable precursors under acidic or basic conditions to form the triazole ring.
Functionalization with Phenyl and Naphthalene Groups:
The phenyl and naphthalene groups can be introduced via nucleophilic substitution or cross-coupling reactions using appropriate reagents like aryl halides and suitable catalysts (e.g., palladium, copper).
Attachment of the Sulfanyl Group:
The sulfanyl group is typically introduced via thiolation reactions, where a suitable thiol compound reacts with a halogenated precursor under basic conditions.
Industrial Production Methods:
Industrial production may scale up these reactions in batch or continuous flow processes, optimizing parameters such as temperature, pressure, and catalyst concentration to enhance yield and purity.
Types of Reactions:
Oxidation:
The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction:
Reduction of the triazole ring or the naphthalene moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution:
The naphthalene and phenyl groups can participate in electrophilic aromatic substitution reactions under acidic conditions, with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Major Products:
Sulfoxides, sulfones, substituted aromatic compounds, reduced triazoles
In Chemistry:
The compound serves as a versatile intermediate in organic synthesis, aiding in the formation of complex molecular architectures.
In Biology:
Its structural features make it a candidate for designing enzyme inhibitors, particularly targeting triazole-sensitive enzymes.
In Medicine:
Potential use in developing antifungal, antibacterial, or anticancer agents due to the bioactivity associated with its functional groups.
In Industry:
Utilized in creating novel materials with specific electronic, optical, or mechanical properties.
Mechanism:
The compound interacts with biological targets through its functional groups, enabling binding to active sites of enzymes or receptors. The triazole ring, in particular, can form hydrogen bonds and coordinate with metal ions, influencing enzymatic activity.
Molecular Targets and Pathways:
Enzymes with thiol groups or metal ions in their active sites are primary targets. The compound can modulate biochemical pathways involved in cell signaling, metabolism, or gene expression.
Mechanism of Action
Target of Action
The primary target of this compound is cytochrome P450 lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it an attractive target for antifungal agents .
Mode of Action
The compound interacts with its target enzyme through binding interactions .
Biochemical Pathways
The inhibition of cytochrome P450 lanosterol 14α-demethylase disrupts the biosynthesis of ergosterol , a key component of the fungal cell membrane . This disruption affects the integrity and function of the cell membrane, leading to fungal cell death .
Pharmacokinetics
Similar triazole derivatives are known to have good absorption and distribution profiles, making them effective for systemic use
Result of Action
The compound’s action results in the death of fungal cells, demonstrating antifungal activity . It has also shown antioxidant and antitubercular activities , suggesting potential for a broad range of therapeutic applications.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other medications can affect its absorption and distribution. Additionally, individual patient factors such as immune status can influence the compound’s efficacy .
Comparison with Similar Compounds
1,2,4-Triazole Derivatives:
Other triazole-based compounds share similar chemical and biological properties.
Sulfanylacetamide Compounds:
Molecules with sulfanyl and acetamide groups exhibit comparable reactivity and applications.
Uniqueness:
Feel like diving deeper into any of these sections?
Properties
IUPAC Name |
2-[[5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c22-19(26)14-28-21-24-23-20(25(21)16-9-2-1-3-10-16)13-27-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSKJZUDRPMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136129 | |
Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383145-92-4 | |
Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383145-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[5-[(1-Naphthalenyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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